Nebramycin factor 11

Descripción general

Descripción

Nebramycin factor 11 is a member of the nebramycin complex, which consists of several aminoglycoside antibiotics. These antibiotics are produced by the actinomycete Streptomyces tenebrarius. This compound, like other aminoglycosides, is known for its potent antibacterial properties, particularly against Gram-negative bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nebramycin factor 11 is typically produced through fermentation processes involving Streptomyces tenebrarius. The fermentation broth is subjected to various extraction and purification techniques to isolate the desired aminoglycoside . The process involves:

- Culturing Streptomyces tenebrarius in a suitable medium.

- Extracting the fermentation broth using solid-phase extraction techniques.

- Purifying the compound using chromatographic methods such as reversed-phase C18 column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar fermentation and extraction protocols but on a larger scale. The use of optimized fermentation conditions and advanced purification techniques ensures high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Nebramycin factor 11 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can alter the amino groups in the structure.

Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the antibiotic’s activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Nebramycin factor 11 exhibits a complex molecular structure that allows it to interact effectively with bacterial ribosomes. This interaction disrupts protein synthesis by causing misreading of mRNA, ultimately leading to bacterial cell death. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which can modify its functional groups and potentially alter its antibacterial activity.

Chemical Reactions

- Oxidation : Modifies hydroxyl groups.

- Reduction : Alters amino groups.

- Substitution : Replaces specific functional groups.

Common Reagents

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate |

| Reduction | Sodium borohydride, lithium aluminum hydride |

| Substitution | Alkyl halides, acyl chlorides |

Scientific Research Applications

This compound has several applications across different scientific domains:

Analytical Chemistry

- Used as a reference compound for studying aminoglycoside antibiotics. Its distinct properties allow researchers to benchmark other compounds against it.

Microbiology

- Employed in studies to understand bacterial resistance mechanisms. Research involving this compound helps elucidate how bacteria adapt to antibiotic pressure.

Medicine

- Investigated for potential therapeutic applications in treating infections caused by resistant Gram-negative bacteria. Its efficacy is being evaluated in clinical settings.

Pharmaceutical Industry

- Utilized in the development of new antibiotics and quality control processes during pharmaceutical production. The compound’s unique properties make it a candidate for formulating novel antibacterial agents.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various research contexts:

- Antibacterial Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against multidrug-resistant strains of Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent in resistant infections.

- Mechanism Elucidation : Investigations into the mechanisms by which this compound affects bacterial protein synthesis have provided insights into how modifications to its structure can enhance or diminish its efficacy.

- Development of Derivatives : Ongoing research focuses on synthesizing derivatives of this compound to improve its pharmacological properties and broaden its spectrum of activity against resistant pathogens.

Mecanismo De Acción

Nebramycin factor 11, like other aminoglycosides, exerts its antibacterial effects by binding to the bacterial ribosome. This binding interferes with protein synthesis, leading to the misreading of mRNA and the incorporation of incorrect amino acids into the nascent polypeptide chain. This disruption ultimately results in bacterial cell death . The compound targets the 16S ribosomal RNA within the bacterial ribosome, forming a continuously stacked helix that disrupts normal protein synthesis .

Comparación Con Compuestos Similares

Tobramycin: Another aminoglycoside antibiotic produced by Streptomyces tenebrarius.

Kanamycin: An aminoglycoside antibiotic with a similar structure and antibacterial activity.

Gentamicin: A widely used aminoglycoside antibiotic with a broader spectrum of activity against Gram-negative bacteria.

Uniqueness of Nebramycin Factor 11: this compound is unique due to its specific structural features and its production as part of the nebramycin complex. Its distinct molecular structure allows for specific interactions with bacterial ribosomes, making it a valuable compound for studying aminoglycoside antibiotics and developing new antibacterial agents .

Actividad Biológica

Nebramycin factor 11, commonly known as Tobramycin, is an aminoglycoside antibiotic derived from Streptomyces tenebrarius. It exhibits significant antibacterial activity primarily against Gram-negative bacteria, making it a crucial agent in treating various infections. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and notable research findings.

This compound operates by binding to the bacterial ribosome, specifically targeting the 30S and 50S subunits. This interaction disrupts protein synthesis by causing misreading of mRNA, leading to the incorporation of incorrect amino acids into proteins. The result is a bactericidal effect that ultimately leads to cell death in susceptible bacteria.

Antimicrobial Spectrum

This compound is particularly effective against a variety of pathogens:

- Pseudomonas aeruginosa

- Escherichia coli

- Klebsiella pneumoniae

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these organisms are notably low, indicating high potency. For example, studies have shown that 83 out of 96 strains of Pseudomonas aeruginosa had MIC values of 3.12 μg/ml or lower .

Efficacy Table

| Pathogen | MIC (μg/ml) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | ≤3.12 | |

| Escherichia coli | ≤2.5 | |

| Klebsiella pneumoniae | ≤5.0 | |

| Staphylococcus aureus | ≤1.0 |

Case Studies and Research Findings

- Clinical Efficacy : A clinical study demonstrated that Tobramycin effectively reduced infection rates in patients with cystic fibrosis, particularly those colonized by Pseudomonas aeruginosa. The treatment led to significant improvements in lung function and reduced hospitalizations due to respiratory infections .

- Synergistic Effects : Research has shown that combining Tobramycin with carbenicillin enhances its antibacterial effects against resistant strains of Pseudomonas aeruginosa. In vitro studies indicated additive or synergistic interactions, which could be beneficial in clinical settings where resistance is a concern .

- Resistance Mechanisms : Investigations into bacterial resistance mechanisms have identified several pathways through which bacteria can develop resistance to Tobramycin. These include enzymatic modification of the antibiotic and alterations in ribosomal binding sites .

Safety and Side Effects

While this compound is effective, it is essential to monitor for potential side effects, especially nephrotoxicity and ototoxicity, which are associated with aminoglycosides. Regular renal function tests are recommended during prolonged therapy .

Propiedades

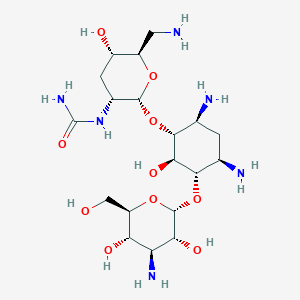

IUPAC Name |

[(2R,3R,5S,6R)-6-(aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxyoxan-3-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38N6O10/c20-3-9-8(27)2-7(25-19(24)31)17(32-9)34-15-5(21)1-6(22)16(14(15)30)35-18-13(29)11(23)12(28)10(4-26)33-18/h5-18,26-30H,1-4,20-23H2,(H3,24,25,31)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQKFHZCTOKZKP-PBSUHMDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)NC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)NC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64332-33-8 | |

| Record name | Nebramycin factor 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064332338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEBRAMYCIN FACTOR 11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H80CDD456 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.